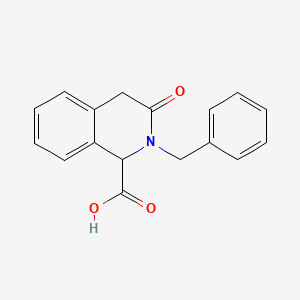

2-Benzyl-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Benzyl-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines form an important class within this group. These compounds are known for their diverse biological activities, including effects against various pathogens and neurodegenerative disorders .

Vorbereitungsmethoden

The synthesis of 2-Benzyl-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski reaction, which is used to construct the isoquinoline core. This reaction typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Industrial production methods often utilize similar synthetic strategies but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

2-Benzyl-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-Benzyl-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Benzyl-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme inhibition and receptor binding . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

2-Benzyl-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be compared with other similar compounds, such as:

1,2,3,4-Tetrahydroisoquinoline: This compound shares the same core structure but lacks the benzyl and carboxylic acid groups.

2-Benzyl-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the oxo and carboxylic acid functionalities.

3,4-Dihydroisoquinoline: Another related compound with a similar core structure but different substituents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

The compound 2-Benzyl-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (THIQ) is a member of the tetrahydroisoquinoline family, which has garnered significant attention due to its diverse biological activities. This article explores its biological activity, including its potential as an anticancer agent, its effects on apoptosis, and its antiviral properties.

Chemical Structure and Properties

- Molecular Formula : C16H17N

- Molecular Weight : 241.32 g/mol

- InChIKey : [Structure Identifier]

The structure of THIQ allows for various substitutions that can enhance its biological activity. The presence of the carboxylic acid group is particularly important for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of THIQ derivatives in cancer therapy. A series of substituted tetrahydroisoquinoline carboxylic acids were evaluated for their ability to inhibit Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. The lead compound exhibited a binding affinity with a Ki value of 5.2 µM against Bcl-2 protein, indicating significant potential as an anticancer agent .

Table 1: Anticancer Activity of THIQ Derivatives

| Compound | Bcl-2 Binding Affinity (µM) | Anti-proliferative Activity | Induction of Apoptosis |

|---|---|---|---|

| Compound A | 5.2 | Moderate | Yes |

| Compound B | 7.8 | High | Yes |

| Compound C | 12.0 | Low | No |

The mechanism by which THIQ compounds exert their anticancer effects involves the induction of apoptosis through caspase activation. For instance, one study reported that active compounds could induce cell apoptosis and activate caspase-3 in Jurkat cells in a dose-dependent manner . This suggests that THIQ derivatives may serve as effective agents in overcoming resistance mechanisms in cancer cells.

Antiviral Activity

In addition to their anticancer properties, THIQ derivatives have been investigated for antiviral activities. A recent study focused on their efficacy against human coronaviruses (HCoV-229E and HCoV-OC43). The results indicated that some THIQ derivatives demonstrated promising antiviral activity compared to known antiviral agents .

Table 2: Antiviral Activity Against Coronaviruses

| Compound | HCoV-229E Inhibition (%) | HCoV-OC43 Inhibition (%) |

|---|---|---|

| Compound D | 75 | 70 |

| Compound E | 50 | 60 |

| Compound F | 20 | 30 |

Case Studies and Research Findings

- Apoptosis Induction : A study found that certain THIQ derivatives could significantly induce apoptosis in cancer cell lines through the modulation of Bcl-2 family proteins . This highlights the importance of structural modifications in enhancing apoptotic signaling pathways.

- Antiviral Efficacy : Another research effort demonstrated that specific THIQ compounds effectively inhibited viral replication in vitro, suggesting their potential use in developing new antiviral therapies .

Eigenschaften

IUPAC Name |

2-benzyl-3-oxo-1,4-dihydroisoquinoline-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-15-10-13-8-4-5-9-14(13)16(17(20)21)18(15)11-12-6-2-1-3-7-12/h1-9,16H,10-11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOGQZYORXROGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(N(C1=O)CC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.